Cas no 185504-01-2 (N-alpha-Boc-Nepsilon-dansyl-L-lysine)

N-alpha-Boc-Nepsilon-dansyl-L-lysine Chemical and Physical Properties
Names and Identifiers
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- Boc-l-lys(dansyl)-oh
- N-alpha-Boc-N-epsilon-dansyl-L-lysine
- NA-BOC-NE-DANSYL-L-LYSINE
- Nalpha-Boc-Nepsilon-dansyl-L-lysine
- N-alpha-Boc-N-epsilon-dansyl-L-lysine (Boc-L-Lys(Dan)-OH)
- MFCD00467613
- (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- G84897
- 185504-01-2
- N-alpha-Boc-Nepsilon-dansyl-L-lysine
-
- MDL: MFCD00467613
- Inchi: 1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)/t18-/m0/s1
- InChI Key: WBXVVSQZXDFRRT-SFHVURJKSA-N
- SMILES: S(C1C=CC=C2C(=CC=CC=12)N(C)C)(NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 479.20900695g/mol
- Monoisotopic Mass: 479.20900695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 12
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 133
N-alpha-Boc-Nepsilon-dansyl-L-lysine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB530813-250 mg |
N-alpha-Boc-N-epsilon-dansyl-L-lysine; . |
185504-01-2 | 250MG |
€506.30 | 2022-06-09 | ||
abcr | AB530813-1g |
N-alpha-Boc-N-epsilon-dansyl-L-lysine (Boc-L-Lys(Dan)-OH); . |
185504-01-2 | 1g |
€1197.00 | 2024-08-02 | ||
abcr | AB530813-100 mg |
N-alpha-Boc-N-epsilon-dansyl-L-lysine; . |
185504-01-2 | 100MG |
€276.30 | 2022-06-09 | ||
TRC | N285570-25mg |
N-alpha-Boc-Nepsilon-dansyl-L-lysine |
185504-01-2 | 25mg |
$ 120.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471770-100 mg |
Nalpha-Boc-Nepsilon-dansyl-L-lysine, |
185504-01-2 | 100MG |
¥1,459.00 | 2023-07-10 | ||
1PlusChem | 1P00I20X-250mg |
L-Lysine,N6-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- |
185504-01-2 | ≥ 99% (HPLC) | 250mg |
$439.00 | 2024-06-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-471770-100mg |
Nalpha-Boc-Nepsilon-dansyl-L-lysine, |
185504-01-2 | 100mg |
¥1459.00 | 2023-09-05 | ||
abcr | AB530813-250mg |
N-alpha-Boc-N-epsilon-dansyl-L-lysine (Boc-L-Lys(Dan)-OH); . |
185504-01-2 | 250mg |
€612.70 | 2023-09-01 | ||
TRC | N285570-100mg |
N-alpha-Boc-Nepsilon-dansyl-L-lysine |
185504-01-2 | 100mg |
$ 310.00 | 2022-06-03 | ||
TRC | N285570-50mg |
N-alpha-Boc-Nepsilon-dansyl-L-lysine |
185504-01-2 | 50mg |
$ 195.00 | 2022-06-03 |
N-alpha-Boc-Nepsilon-dansyl-L-lysine Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on N-alpha-Boc-Nepsilon-dansyl-L-lysine
N-alpha-Boc-Nepsilon-dansyl-L-lysine: A Comprehensive Overview
The compound with CAS No 185504-01-2, known as N-alpha-Boc-Nepsilon-dansyl-L-lysine, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of L-lysine, a naturally occurring amino acid, and is widely used in peptide synthesis and related research. The Boc (tert-butyloxycarbonyl) group and the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group are key functional groups attached to the alpha and epsilon nitrogen atoms of lysine, respectively. These groups play crucial roles in protecting and activating the amino acid during various chemical reactions.
Recent studies have highlighted the importance of N-alpha-Boc-Nepsilon-dansyl-L-lysine in peptide synthesis, particularly in the context of solid-phase synthesis. The Boc group is a well-known protecting group for amino acids, providing excellent stability during reaction conditions while being easily removable under acidic conditions. On the other hand, the dansyl group serves as an efficient activating agent, facilitating the formation of peptide bonds by converting the carboxylic acid into a reactive mixed anhydride or active ester.
One of the most notable applications of this compound is in the synthesis of complex peptides and proteins. Researchers have utilized N-alpha-Boc-Nepsilon-dansyl-L-lysine to construct peptides with high precision and efficiency. For instance, a study published in *Journal of Peptide Science* demonstrated that this compound significantly enhances the yield and purity of synthesized peptides compared to traditional methods. The combination of Boc and dansyl groups provides a versatile platform for controlling reaction specificity and selectivity.
In addition to its role in peptide synthesis, N-alpha-Boc-Nepsilon-dansyl-L-lysine has also found applications in drug discovery and biotechnology. The ability to modify amino acids at specific positions has opened new avenues for designing bioactive molecules with tailored properties. For example, researchers have explored the use of this compound in creating modified lysine residues that mimic post-translational modifications, such as ubiquitination or acetylation. These studies have provided valuable insights into protein function and regulation.
The structural features of N-alpha-Boc-Nepsilon-dansyl-L-lysine make it an ideal candidate for various analytical techniques as well. The presence of the dansyl group allows for easy detection using fluorescence spectroscopy, which is particularly useful in tracking peptide assembly and degradation processes. Moreover, the Boc group enables precise control over reaction conditions, ensuring reproducibility and scalability in large-scale synthesis.
Recent advancements in green chemistry have also influenced the use of N-alpha-Boc-Nepsilon-dansyl-L-lysine. Researchers are increasingly adopting environmentally friendly methods for peptide synthesis, leveraging this compound's stability and reactivity under mild conditions. For instance, a study published in *Green Chemistry* reported the successful application of this compound in water-based peptide synthesis, reducing waste generation and improving sustainability.
In conclusion, N-alpha-Boc-Nepsilon-dansyl-L-lysine (CAS No 185504-01-2) is a versatile compound with wide-ranging applications in organic chemistry, biochemistry, and biotechnology. Its unique combination of functional groups makes it an invaluable tool for peptide synthesis, drug discovery, and analytical studies. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge will undoubtedly grow even further.
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